![molecular formula C16H15Cl2FN2O2 B2716716 1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane CAS No. 1808750-00-6](/img/structure/B2716716.png)
1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane
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Overview
Description
1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane, also known as DFPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPA belongs to the class of azepane compounds, which are characterized by their unique chemical structure and pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane is complex and involves multiple pathways. In cancer cells, 1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane induces apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. 1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane also inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. In inflammation, 1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of transcription factors such as NF-κB and AP-1. In neurological disorders, 1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane enhances the activity of neurotransmitters such as dopamine and serotonin by inhibiting the reuptake of these neurotransmitters by presynaptic neurons.
Biochemical and Physiological Effects:
1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane has been shown to have various biochemical and physiological effects in different systems. In cancer cells, 1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane induces apoptosis, inhibits cell growth and proliferation, and reduces the expression of anti-apoptotic proteins. In inflammation, 1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane reduces the production of pro-inflammatory cytokines and chemokines, and attenuates the inflammatory response. In neurological disorders, 1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane enhances the activity of neurotransmitters such as dopamine and serotonin, which can improve cognitive function and mood.
Advantages and Limitations for Lab Experiments
1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane has several advantages as a research tool, including its potent pharmacological effects, well-defined chemical structure, and availability in pure form. However, 1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, 1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane can be toxic at high concentrations, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane. One area of interest is the development of new synthetic methods for 1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane that can improve its yield and purity. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane in vivo, which can provide insights into its efficacy and safety. Additionally, more studies are needed to explore the potential therapeutic applications of 1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane in various diseases and disorders, including cancer, inflammation, and neurological disorders. Finally, the development of new derivatives of 1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane with improved pharmacological properties can open up new avenues for drug discovery and development.
Synthesis Methods
The synthesis of 1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane involves a multi-step process that starts with the reaction of 2,6-dichloro-5-fluoropyridine-3-carboxylic acid with furan-2-carbaldehyde. The resulting product is then subjected to a reductive amination reaction with 1,6-diaminohexane to yield 1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane. The purity and yield of 1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane can be improved by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, 1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has revealed that 1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane can reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response. In neurological disorders, 1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane has been found to enhance the activity of neurotransmitters such as dopamine and serotonin, which can improve cognitive function and mood.
properties
IUPAC Name |
(2,6-dichloro-5-fluoropyridin-3-yl)-[2-(furan-2-yl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2FN2O2/c17-14-10(9-11(19)15(18)20-14)16(22)21-7-3-1-2-5-12(21)13-6-4-8-23-13/h4,6,8-9,12H,1-3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTMZRCNCAUQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)C2=CC(=C(N=C2Cl)Cl)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-2-(furan-2-yl)azepane |
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